molecular formula C11H14O3 B1349359 Ethyl 3-(4-hydroxyphenyl)propanoate CAS No. 23795-02-0

Ethyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B1349359
Key on ui cas rn: 23795-02-0
M. Wt: 194.23 g/mol
InChI Key: UFMFPPAZUJDUMY-UHFFFAOYSA-N
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Patent
US08389569B2

Procedure details

4 drops of concentrated HCl are added, under stirring, to a solution of commercial 3-(4 Hydroxy-phenyl)-propionic acid (13.08 g; 78.79 mmol) in 100 mL of ethanol. The reaction medium is heated to reflux in a bath at 145° C. overnight. The ethanol is evaporated off and ethyl acetate is added. The organic phase is washed with a saturated NaHCO3 solution and with a NaCl solution. After drying over MgSO4 and evaporation, an oil is obtained. This latter is distilled by Kugelrohr (150-175° C.; 1.2 mmbar). A transparent oil which crystallizes is obtained in order to produce the expected compound 4′-1 (13.8 g; 71.1 mmol; 90%) in the form of a white solid.
Quantity
13.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[CH2:13](O)[CH3:14]>Cl>[CH2:13]([O:11][C:10](=[O:12])[CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:14]

Inputs

Step One
Name
Quantity
13.08 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off
ADDITION
Type
ADDITION
Details
ethyl acetate is added
WASH
Type
WASH
Details
The organic phase is washed with a saturated NaHCO3 solution and with a NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and evaporation
CUSTOM
Type
CUSTOM
Details
an oil is obtained
DISTILLATION
Type
DISTILLATION
Details
This latter is distilled by Kugelrohr (150-175° C.; 1.2 mmbar)
CUSTOM
Type
CUSTOM
Details
A transparent oil which crystallizes
CUSTOM
Type
CUSTOM
Details
is obtained in order

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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